molecular formula C25H32N4O5 B303613 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

货号 B303613
分子量: 468.5 g/mol
InChI 键: IKVJJGVDZWQGEY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic benefits in various neurological disorders.

作用机制

2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile acts as an inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cell death and inflammation. By inhibiting JNK, 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can prevent the activation of downstream signaling pathways that lead to cell death and inflammation, thereby protecting neurons from damage.
Biochemical and Physiological Effects:
2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of JNK activation, the prevention of oxidative stress, the reduction of inflammation, and the promotion of neuronal survival.

实验室实验的优点和局限性

One advantage of 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is that it has been extensively studied in preclinical models, and its mechanism of action is well understood. This makes it a useful tool for investigating the role of the JNK signaling pathway in various neurological disorders. However, one limitation of 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is that its efficacy in clinical trials has been mixed, with some studies showing no significant benefit.

未来方向

There are a number of future directions for research on 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is the development of more potent and selective JNK inhibitors that may have greater therapeutic potential. Another area of interest is the investigation of the role of JNK signaling in other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, there is ongoing research into the use of 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in combination with other drugs for the treatment of neurological disorders.

合成方法

The synthesis of 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a multi-step process that begins with the condensation of 3,4,5-trimethoxybenzaldehyde and 2,3-dimethylaniline to form the intermediate compound, 2,3-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline. This intermediate is then reacted with morpholine and cyanogen bromide to yield 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.

科学研究应用

2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential therapeutic benefits in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). In preclinical studies, 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to protect neurons from cell death and improve motor function in animal models of these disorders.

属性

产品名称

2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

分子式

C25H32N4O5

分子量

468.5 g/mol

IUPAC 名称

2-amino-7,7-dimethyl-1-morpholin-4-yl-5-oxo-4-(3,4,5-trimethoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C25H32N4O5/c1-25(2)12-17-22(18(30)13-25)21(15-10-19(31-3)23(33-5)20(11-15)32-4)16(14-26)24(27)29(17)28-6-8-34-9-7-28/h10-11,21H,6-9,12-13,27H2,1-5H3

InChI 键

IKVJJGVDZWQGEY-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C

规范 SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。